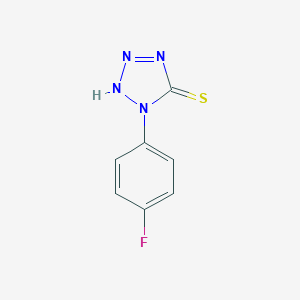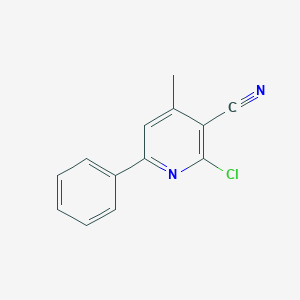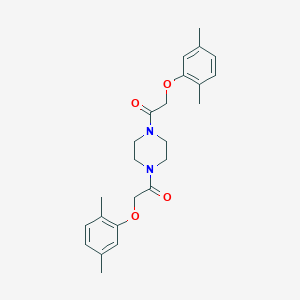
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, also known as DPP-4 inhibitor, is a chemical compound used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes.
作用機序
The mechanism of action of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- involves its inhibition of the enzyme Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-. Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is responsible for breaking down incretin hormones, which are important in regulating blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
生化学的および生理学的効果
The biochemical and physiological effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- are primarily related to its inhibition of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- and its effects on incretin hormones. By increasing the levels of incretin hormones, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can improve glucose control in patients with diabetes. It has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
実験室実験の利点と制限
One advantage of using Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in lab experiments is its specificity for Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition. This allows researchers to study the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition on glucose control and other physiological processes. One limitation is that it may not accurately reflect the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition in humans, as animal models may not fully represent human physiology.
将来の方向性
For research on Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- include studying its effects on other physiological processes beyond glucose control, such as lipid metabolism and cardiovascular function. Additionally, researchers may investigate its potential use in treating other diseases beyond diabetes, such as obesity and metabolic syndrome. Further studies may also explore the safety and efficacy of long-term use of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in humans.
合成法
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can be synthesized through a multistep synthesis process. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form 2,5-dimethylacetophenone. The second step involves the reaction of 2,5-dimethylacetophenone with piperazine in the presence of a base to form the final product, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-.
科学的研究の応用
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is primarily used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes. It is a Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibitor, which means it inhibits the enzyme dipeptidyl peptidase-4 (Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-) that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
特性
CAS番号 |
143189-97-3 |
|---|---|
製品名 |
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- |
分子式 |
C24H30N2O4 |
分子量 |
410.5 g/mol |
IUPAC名 |
2-(2,5-dimethylphenoxy)-1-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H30N2O4/c1-17-5-7-19(3)21(13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-14-18(2)6-8-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChIキー |
QTGLOUGYULTZMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
その他のCAS番号 |
143189-97-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



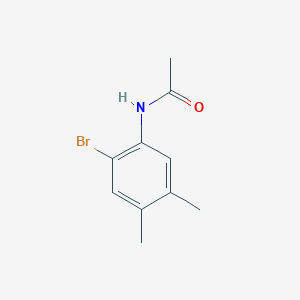
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
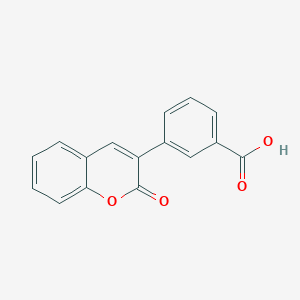
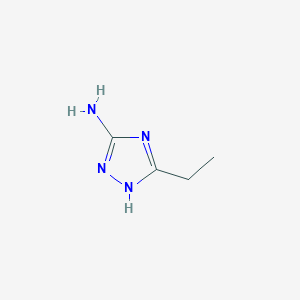
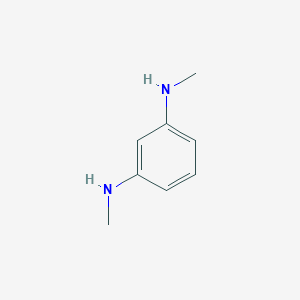
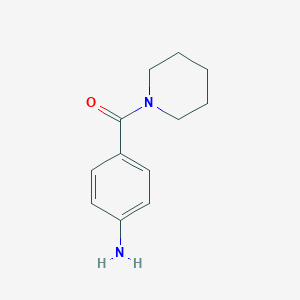
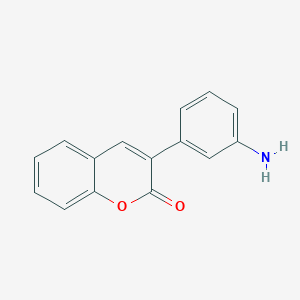
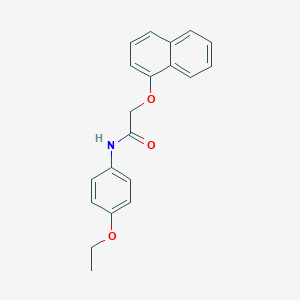
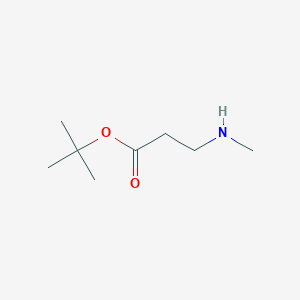
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
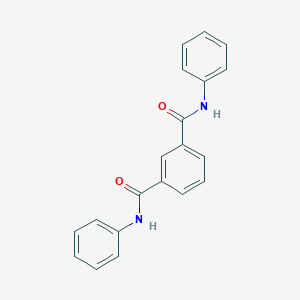
methanone](/img/structure/B185366.png)
